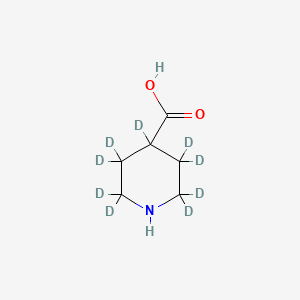
Nicotinamide-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nicotinamide-13C6 is synthesized by incorporating stable heavy isotopes of carbon into the nicotinamide molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotopes into the nicotinamide structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high purity of the final product, which is essential for its use in scientific research and various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form 1,4-dihydronicotinamide.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include nicotinic acid, 1,4-dihydronicotinamide, and various substituted nicotinamide derivatives .
Applications De Recherche Scientifique
Nicotinamide-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism
Biology: Employed in studies of cellular physiology and biochemistry, particularly in understanding the role of NAD+ in cellular processes
Medicine: Investigated for its potential therapeutic effects in conditions like acne, melasma, and psoriasis. .
Industry: Used in the development of skincare products and cosmetics due to its beneficial effects on skin health
Mécanisme D'action
Nicotinamide-13C6 exerts its effects through several mechanisms:
NAD+ Synthesis: It plays a pivotal role in the synthesis of NAD+, which is essential for redox reactions and energy production in cells
DNA Repair: This compound influences DNA repair mechanisms and cellular stress responses, contributing to cellular longevity and health
Anti-inflammatory and Antioxidant Effects: It reduces oxidative stress and inflammation, which are key factors in various skin conditions and aging
Comparaison Avec Des Composés Similaires
Nicotinamide-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Nicotinamide: The unlabeled form of nicotinamide, commonly used in dietary supplements and skincare products
Nicotinic Acid: Another form of vitamin B3, used primarily for its lipid-lowering effects
1,4-Dihydronicotinamide: A reduced form of nicotinamide, studied for its role in redox reactions
This compound stands out due to its ability to be traced in metabolic studies, providing valuable insights into the biochemical pathways and mechanisms involving nicotinamide .
Propriétés
Formule moléculaire |
C6H6N2O |
|---|---|
Poids moléculaire |
128.081 g/mol |
Nom IUPAC |
(2,3,4,5,6-13C5)pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
DFPAKSUCGFBDDF-IDEBNGHGSA-N |
SMILES isomérique |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


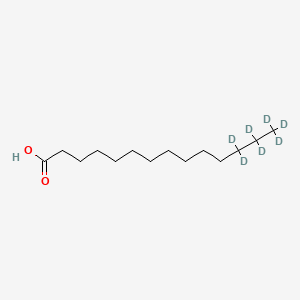

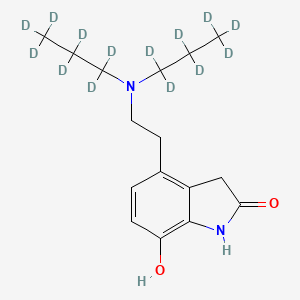
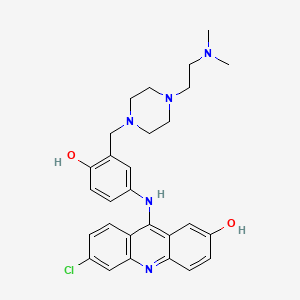
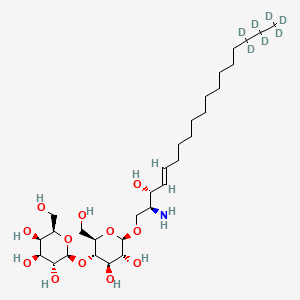

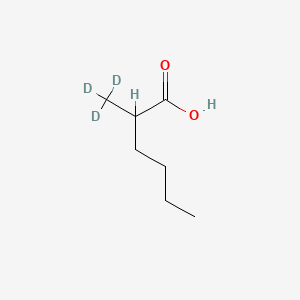

![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
